Chrysophanol tetraglucoside
Overview
Description
Chrysophanol tetraglucoside is a naturally occurring anthraquinone glycoside. It is derived from chrysophanol, a compound known for its broad-spectrum therapeutic potential. This compound is found in various plants and has been studied for its pharmacological properties, including anticancer, hepatoprotective, neuroprotective, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chrysophanol tetraglucoside typically involves the glycosylation of chrysophanol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation uses glycosyltransferases to transfer glucose units to chrysophanol, while chemical glycosylation involves the use of glycosyl donors and catalysts under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound often relies on the extraction of chrysophanol from natural sources, followed by glycosylation. The extraction process involves solvent extraction, purification, and crystallization. The glycosylation step can be optimized for large-scale production by adjusting reaction parameters such as temperature, pH, and enzyme or catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Chrysophanol tetraglucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as anthrones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and applications .
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: It has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory activities.
Medicine: Chrysophanol tetraglucoside has potential therapeutic applications in treating cancer, liver diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products .
Mechanism of Action
The mechanism of action of chrysophanol tetraglucoside involves the modulation of various molecular targets and pathways:
NF-κB Pathway: this compound inhibits the NF-κB pathway, reducing inflammation and promoting apoptosis in cancer cells.
EGF/mTOR Pathway: It modulates the EGF/mTOR pathway, affecting cell growth and proliferation.
MAPK Pathway: This compound influences the MAPK pathway, which is involved in cell differentiation, proliferation, and apoptosis
Comparison with Similar Compounds
Chrysophanol tetraglucoside can be compared with other anthraquinone glycosides such as:
Emodin tetraglucoside: Similar in structure but differs in the position of hydroxyl groups.
Aloe-emodin tetraglucoside: Known for its laxative properties and differs in the substitution pattern on the anthraquinone core.
Rhein tetraglucoside: Exhibits anti-inflammatory and anticancer activities but has a different substitution pattern
This compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioactivity. Its broad-spectrum therapeutic potential and diverse applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O24/c1-11-5-13-21(27(48)20-12(22(13)43)3-2-4-14(20)42)15(6-11)58-38-32(53)29(50)24(45)18(61-38)10-57-37-34(55)35(26(47)17(8-41)60-37)63-39-33(54)30(51)25(46)19(62-39)9-56-36-31(52)28(49)23(44)16(7-40)59-36/h2-6,16-19,23-26,28-42,44-47,49-55H,7-10H2,1H3/t16-,17-,18-,19-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGIPJXDFYVNHH-FTBXXNAOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O24 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100402 | |
Record name | 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
902.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120181-08-0 | |
Record name | 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120181-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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